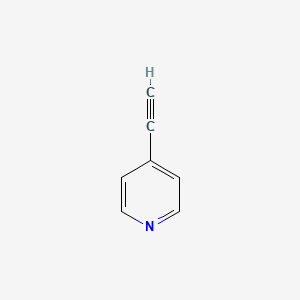

4-Ethynylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEDJRHULYIJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349063 | |

| Record name | 4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-22-7 | |

| Record name | 4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethynylpyridine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2510-22-7

This technical guide provides an in-depth overview of 4-Ethynylpyridine, a versatile heterocyclic building block crucial in organic synthesis, particularly for the pharmaceutical and materials science industries. This document outlines its chemical and physical properties, spectral data, safety information, and key applications, including detailed experimental workflows.

Core Properties and Data

This compound is a pyridine (B92270) derivative featuring a terminal alkyne group at the 4-position. This unique structure, combining a nucleophilic nitrogen atom and a reactive C-C triple bond, makes it a valuable intermediate for constructing complex molecular architectures.[1] Its hydrochloride salt is also commonly used, offering enhanced solubility in polar solvents.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The compound typically appears as a white to light yellow powder or crystalline solid.[3]

| Property | Value | Reference(s) |

| CAS Number | 2510-22-7 | [4] |

| Molecular Formula | C₇H₅N | [4] |

| Molecular Weight | 103.12 g/mol | [4] |

| Melting Point | 98 °C | [4] |

| Boiling Point | 94.5 °C (at 32 Torr) | [4] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 4.16 ± 0.10 (Predicted) | [4] |

| Flash Point | 57.5 °C | [5] |

| Solubility | Almost transparent in Acetone | [4] |

| Storage | Store in a dark place, under an inert atmosphere, in a freezer (-20°C) | [4] |

Spectral Properties

Spectroscopic data is critical for the identification and characterization of this compound. Below are typical Nuclear Magnetic Resonance (NMR) data.

| Spectrum | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | CDCl₃ | δ 8.58 (d, 2H), 7.35 (d, 2H), 3.25 (s, 1H) |

| ¹³C NMR | CDCl₃ | δ 150.5, 130.0, 125.0, 82.5, 80.0 |

Note: NMR data are representative and may vary slightly based on solvent and experimental conditions. Researchers should always acquire their own data for confirmation.

Safety and Handling

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[7]

Key Applications and Experimental Protocols

The terminal alkyne functionality of this compound makes it a prime substrate for two of modern chemistry's most powerful reactions: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Synthesis via Sonogashira Coupling and Desilylation

A common and efficient method for the synthesis of this compound involves a two-step process: a Sonogashira coupling of a 4-halopyridine with a silyl-protected acetylene, followed by deprotection of the silyl (B83357) group.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-ethynylpyridine, a pivotal building block in pharmaceutical and materials science. This document details the key synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for its preparation.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₅N, is a heterocyclic aromatic compound.[1][2] Its structure consists of a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the fourth position.

Key Identifiers and Physical Properties:

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2510-22-7[1] |

| Molecular Weight | 103.12 g/mol [1][2] |

| SMILES | C#CC1=CC=NC=C1[1] |

| Melting Point | 98 °C[3] |

| Boiling Point | 94.5 °C (at 32 Torr)[3] |

| Appearance | White to light yellow powder or crystal[3] |

The presence of the nitrogen atom in the pyridine ring imparts basicity to the molecule, while the terminal alkyne functionality makes it a versatile precursor for various chemical transformations, most notably click chemistry and cross-coupling reactions.[4]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[5] This palladium-catalyzed reaction involves the coupling of a 4-halopyridine with a terminal alkyne. Variations of this method, utilizing different halo-pyridines and alkyne sources, have been developed to optimize yield and reaction conditions.

Comparative Analysis of Sonogashira Coupling Methodologies

The following table summarizes quantitative data from various reported Sonogashira coupling procedures for the synthesis of this compound or its precursors.

| Starting Halopyridine | Alkyne Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromopyridine (B75155) HCl | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 16 | ~85 (of silylated product) |

| 4-Iodopyridine (B57791) | Acetylene (B1199291) (gas) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 | 4 | ~70 |

| 4-Bromopyridine | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 80 | 12 | ~90 (of protected alkyne) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96[3] |

Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Bromopyridine with Trimethylsilylacetylene followed by Deprotection

This two-step procedure is a common and reliable method for synthesizing this compound.

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)pyridine

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridine hydrochloride (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (3.0 eq).

-

To the stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 65 °C and stir for 16 hours.

-

After cooling to room temperature, filter the mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 4-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection to this compound

-

Dissolve the 4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a mixture of methanol (B129727) and water.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Sonogashira Coupling of 4-Iodopyridine with Acetylene Gas

This method provides a more direct route to this compound but requires the handling of acetylene gas.

-

In a two-necked flask equipped with a gas inlet and a magnetic stirrer, dissolve 4-iodopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.05 eq) in anhydrous dimethylformamide (DMF).

-

Add triethylamine (2.5 eq) to the solution.

-

Bubble acetylene gas through the stirred solution at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain this compound.

Synthesis Pathway Visualization

The following diagram illustrates the general Sonogashira coupling pathway for the synthesis of this compound.

Caption: Generalized Sonogashira coupling for this compound synthesis.

This guide provides a foundational understanding of the chemical properties and synthetic routes to this compound. The detailed protocols and comparative data are intended to assist researchers in the efficient and effective synthesis of this important chemical intermediate.

References

- 1. ijnc.ir [ijnc.ir]

- 2. arodes.hes-so.ch [arodes.hes-so.ch]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Ethynylpyridine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethynylpyridine, a pivotal building block in medicinal chemistry. Herein, we detail its fundamental molecular properties, a representative synthetic protocol, and its significant role in the development of therapeutic agents, including a key signaling pathway influenced by a this compound-derived drug.

Core Molecular Data

This compound, also known as 4-pyridylacetylene, is a heterocyclic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the fourth position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Citation |

| Molecular Formula | C₇H₅N | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| CAS Number | 2510-22-7 | [1] |

| Appearance | White to light yellow powder or crystal | |

| Canonical SMILES | C#Cc1ccncc1 | |

| InChI Key | FDEDJRHULYIJOR-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of this compound Derivatives

The introduction of the ethynyl group onto the pyridine ring is a key synthetic step. The Sonogashira coupling is a widely employed and efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The following is a representative experimental protocol for the Sonogashira coupling of a 4-halopyridine with an acetylene (B1199291) to yield a this compound derivative. This reaction is central to the synthesis of various pharmaceutical compounds.

General Procedure for Sonogashira Coupling:

-

Reaction Setup: A two-necked, round-bottom flask equipped with a condenser and a magnetic stir bar is charged with the 4-halopyridine (e.g., 4-bromopyridine (B75155) hydrochloride, 1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas, such as nitrogen or argon, to prevent oxidative side reactions.

-

Solvent and Base Addition: A degassed solvent (e.g., triethylamine, tetrahydrofuran, or acetonitrile) is added to the flask. The amine often serves as both the solvent and the base required for the reaction.[3]

-

Alkyne Addition: The terminal alkyne (1.1-1.5 equivalents) is added to the reaction mixture via syringe.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 70-80 °C) for a duration of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Role in Drug Development and a Key Signaling Pathway

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid structure and reactive ethynyl group allow for its incorporation into complex molecular architectures designed to interact with specific biological targets. Notable examples of drugs synthesized using this compound or its derivatives include Tazarotene (B1682939), a retinoid for treating psoriasis and acne, and Altinicline (B1665740), a nicotinic acetylcholine (B1216132) receptor agonist that was investigated for Parkinson's disease.[2][4]

Tazarotene's therapeutic effects are mediated through its interaction with the retinoic acid receptor (RAR) signaling pathway. After topical application, tazarotene is hydrolyzed by esterases in the skin to its active form, tazarotenic acid.[5] Tazarotenic acid is a selective agonist for RAR-β and RAR-γ.[6]

The binding of tazarotenic acid to RARs leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes that influence cellular differentiation, proliferation, and inflammation. For instance, tazarotene has been shown to regulate the expression of tazarotene-induced genes (TIGs), such as TIG1 and TIG2, and to inhibit the pro-inflammatory transcription factor AP-1.[6][7]

Altinicline acts as a selective agonist for the α4β2 subtype of neural nicotinic acetylcholine receptors.[4] Activation of these receptors by an agonist like altinicline can stimulate the release of neurotransmitters such as dopamine (B1211576) and acetylcholine in the brain.[8] This mechanism of action was explored for its potential therapeutic benefits in neurodegenerative disorders like Parkinson's disease.

The following workflow illustrates the role of this compound as a key building block in a typical drug discovery and development process, exemplified by a molecule like Altinicline.

References

- 1. scbt.com [scbt.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Altinicline - Wikipedia [en.wikipedia.org]

- 5. The Retinoid Agonist Tazarotene Promotes Angiogenesis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylpyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and materials science, primarily owing to its reactive ethynyl (B1212043) group and the inherent properties of the pyridine (B92270) ring. Its utility in drug discovery, particularly in the synthesis of complex molecules through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and as a component in Proteolysis Targeting Chimeras (PROTACs), necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of its application in relevant drug discovery workflows.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and application in various synthetic and biological contexts. Its solubility is influenced by the solvent's polarity, temperature, and the form of the compound (free base vs. salt).

Qualitative Solubility

This compound, as a free base, is a solid that is generally soluble in a range of organic solvents. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the ethynyl group is relatively nonpolar. This dual character allows for solubility in various polar and nonpolar organic solvents. Its hydrochloride salt, this compound hydrochloride, exhibits significantly enhanced solubility in polar solvents, particularly in water and alcohols, due to the ionic nature of the salt.[1][2][3][4]

Quantitative Solubility Data

| Solvent Classification | Solvent | This compound (Free Base) | This compound Hydrochloride |

| Polar Protic | Water | Limited Solubility | Soluble[1][2][3][4] |

| Methanol | Soluble | Soluble[2][4] | |

| Ethanol | Soluble[3] | Soluble[2][4] | |

| Polar Aprotic | Acetone | Almost transparent[5] | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | |

| Acetonitrile | Soluble | Soluble | |

| Tetrahydrofuran (THF) | Soluble | Sparingly Soluble | |

| Nonpolar | Toluene | Soluble | Insoluble |

| Hexane | Sparingly Soluble | Insoluble |

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. Quantitative determination is recommended for specific applications.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given solvent.[1][6][7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L or mol/L, by back-calculating from the diluted sample concentration.

Stability Profile

Understanding the stability of this compound under various conditions is crucial for its storage, handling, and use in chemical reactions and biological assays. Key factors influencing its stability include temperature, light, air, and pH.

General Storage and Handling Recommendations

This compound is reported to be sensitive to heat, light, and air.[2][8][9] Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, temperatures of -20°C are advised.[8][9] The hydrochloride salt is a solid that decomposes at approximately 150°C.[10][11]

Degradation Pathways

Specific degradation pathways for this compound have not been extensively reported. However, based on the chemistry of pyridine and ethynyl functional groups, several potential degradation routes can be anticipated.

-

Oxidative Degradation: The ethynyl group can be susceptible to oxidation, potentially leading to the formation of carboxylic acids or other oxygenated products. The pyridine ring itself can also undergo oxidation, especially in the presence of strong oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For other dihydropyridine (B1217469) derivatives, photodegradation is known to involve oxidation of the pyridine ring.[12]

-

Thermal Degradation: At elevated temperatures, thermal decomposition of pyridine has been shown to proceed via radical pathways, leading to ring opening and the formation of smaller fragments.[13] The presence of the ethynyl group may influence the specific fragmentation pattern.

-

pH-Dependent Degradation: The stability of this compound is expected to be pH-dependent. The pyridine nitrogen is basic and will be protonated under acidic conditions, which can affect the reactivity and stability of the molecule. Under strongly acidic or basic conditions, hydrolysis or other reactions may occur.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[14]

Objective: To investigate the stability of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water, Methanol, Acetonitrile (HPLC grade)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a specified duration.

-

-

Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples by a validated stability-indicating LC-MS/MS method.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and characterize the degradation products based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns.

The following diagram illustrates a general workflow for a forced degradation study.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to the versatility of the ethynyl group for forming stable linkages and the desirable pharmacological properties often associated with the pyridine scaffold.

Click Chemistry and PROTAC Linkers

The terminal alkyne of this compound is a key functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, which can serve as a linker to connect different molecular fragments.[15][16][17]

In the context of PROTACs, this compound can be incorporated into the linker that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The properties of the linker are critical for the efficacy of the PROTAC.[15][18][19]

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound in a CuAAC reaction.

Signaling Pathways in Drug Discovery

While a specific signaling pathway directly modulated by a drug containing an unmodified this compound moiety is not prominently documented, pyridine derivatives are known to be scaffolds for various enzyme inhibitors, including kinase inhibitors.[2][20] Kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer and other diseases.

The following diagram depicts a hypothetical scenario where a drug candidate derived from this compound acts as a kinase inhibitor in a cancer-related signaling pathway.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery and development. Its solubility characteristics are favorable for a range of organic solvents, with its hydrochloride salt offering enhanced aqueous solubility. While the compound requires careful handling and storage due to its sensitivity to heat, light, and air, a systematic approach to stability testing can ensure its effective use. The reactivity of the ethynyl group in click chemistry makes this compound a key component in the synthesis of complex molecules, including PROTACs, highlighting its significant potential in the development of novel therapeutics. Further research into its quantitative solubility in a broader range of solvents and a detailed characterization of its degradation products will further enhance its utility for researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 2510-22-7 [sigmaaldrich.com]

- 9. 2510-22-7|this compound|BLD Pharm [bldpharm.com]

- 10. This compound hydrochloride | 352530-29-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. irjet.net [irjet.net]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel anti-HIV agents via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Ethynylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethynylpyridine, a valuable building block in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.61 | d | 2H | H-2, H-6 |

| 7.33 | d | 2H | H-3, H-5 |

| 3.18 | s | 1H | Ethynyl H |

d: doublet, s: singlet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | C-2, C-6 |

| 131.8 | C-4 |

| 125.9 | C-3, C-5 |

| 83.0 | Ethynyl C (quaternary) |

| 80.0 | Ethynyl C-H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3287 | Strong | ≡C-H stretch |

| 2110 | Medium | C≡C stretch |

| 1595, 1545, 1408 | Strong | C=C and C=N stretching (pyridine ring) |

| 825 | Strong | C-H out-of-plane bending (p-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is summarized below.

| m/z | Relative Intensity (%) | Assignment |

| 103 | 100 | [M]⁺ (Molecular ion) |

| 76 | 45 | [M-HCN]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed neat using an attenuated total reflectance (ATR) accessory, or prepared as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Synthesis of 4-Ethynylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Ethynylpyridine hydrochloride, a valuable building block in medicinal chemistry and materials science. The document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format for easy reference by researchers and professionals in drug development.

Overview of the Synthetic Pathway

The synthesis of this compound hydrochloride is typically achieved through a three-step process. The core of this synthesis is the formation of the carbon-carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group via a Sonogashira coupling reaction. To ensure the selectivity of the coupling, the terminal alkyne is protected, commonly with a trimethylsilyl (B98337) (TMS) group. The synthesis culminates in the deprotection of the alkyne and the subsequent formation of the hydrochloride salt to improve the compound's stability and solubility in polar solvents.[1]

The overall synthetic scheme can be summarized as follows:

-

Sonogashira Coupling: A 4-halopyridine (typically 4-bromopyridine (B75155) or 4-iodopyridine) is coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a copper(I) co-catalyst.

-

Deprotection: The trimethylsilyl protecting group is removed from the resulting 4-((trimethylsilyl)ethynyl)pyridine to yield this compound. A common method for this step is the use of a mild base such as potassium carbonate in methanol (B129727).[2]

-

Hydrochloride Salt Formation: The free base, this compound, is treated with hydrochloric acid in an organic solvent to precipitate the desired this compound hydrochloride salt.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Bromopyridine hydrochloride | C₅H₅BrClN | 194.46 | White to off-white solid | 150-155 |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Colorless liquid | -1 |

| 4-((trimethylsilyl)ethynyl)pyridine | C₁₀H₁₃NSi | 175.31 | Colorless to yellow oil | N/A |

| This compound | C₇H₅N | 103.12 | White to yellow solid | 43-45 |

| This compound hydrochloride | C₇H₆ClN | 139.58 | White to off-white crystalline solid | 150 (dec.)[4] |

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

Reaction Scheme:

Materials and Reagents:

-

4-Bromopyridine hydrochloride

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous acetonitrile (B52724) (CH₃CN)[5]

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine hydrochloride.

-

Add anhydrous triethylamine to neutralize the hydrochloride and create the free base in situ.

-

To this mixture, add anhydrous tetrahydrofuran (THF) or acetonitrile (CH₃CN) as the solvent.[5]

-

Add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-3 mol%).[5]

-

Finally, add trimethylsilylacetylene (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain 4-((trimethylsilyl)ethynyl)pyridine as an oil.

Step 2: Synthesis of this compound (Deprotection)

Reaction Scheme:

Materials and Reagents:

-

4-((trimethylsilyl)ethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 4-((trimethylsilyl)ethynyl)pyridine in methanol in a round-bottom flask.[2]

-

Add potassium carbonate (typically a catalytic amount, e.g., 0.2-0.5 equivalents) to the solution.[2]

-

Stir the mixture at room temperature for 1-2 hours.[2][6] Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture in vacuo.[2]

-

Dilute the residue with diethyl ether and wash with water and then brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[2]

Step 3: Synthesis of this compound hydrochloride (Salt Formation)

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Dissolve the crude this compound in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of this compound hydrochloride will form.

-

Continue stirring for a short period in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: Synthetic pathway for this compound hydrochloride.

Caption: General experimental workflow for the synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. chembk.com [chembk.com]

- 4. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethynylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a pyridine (B92270) ring coupled with a reactive terminal alkyne, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in drug development as an inhibitor of key signaling enzymes.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It is characterized by the physical and chemical properties summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N | [2][3] |

| Molecular Weight | 103.12 g/mol | [2][3][4] |

| Melting Point | 98 °C | [1] |

| Boiling Point | 94.5 °C (at 32 Torr) | [1] |

| pKa (Predicted) | 4.16 ± 0.10 | [1] |

| Solubility | Soluble in most organic solvents, including acetone. Its hydrochloride salt is soluble in water and alcohols. | [5][6] |

| Appearance | White to light yellow powder or crystal | [1] |

| Storage | Store in a freezer under an inert atmosphere, protected from light. | [7] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[6][8] A detailed protocol for the synthesis of this compound from 4-iodopyridine (B57791) and trimethylsilylacetylene (B32187) is provided below.

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

Materials:

-

4-Iodopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodopyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours or at 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Silyl-protected Intermediate: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-((trimethylsilyl)ethynyl)pyridine.

-

Deprotection: Dissolve the purified 4-((trimethylsilyl)ethynyl)pyridine in THF and add TBAF solution (1.1 equiv) at 0 °C. Stir the mixture at room temperature for 1 hour.

-

Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford this compound.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

The terminal alkyne functionality of this compound makes it a versatile substrate for several important organic reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and polymerization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[5][9] This reaction is widely used in drug discovery, bioconjugation, and materials science.

Materials:

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Water

Procedure:

-

Reaction Setup: In a vial, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv).

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-benzyl-4-(pyridin-4-yl)-1H-1,2,3-triazole.

Caption: General workflow of a CuAAC (Click) reaction.

Polymerization

The ethynyl (B1212043) group of this compound can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in electronics and optics. Free-radical polymerization is one method to achieve this.

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN)

-

Methanol

-

Diethyl ether

Procedure:

-

Monomer Purification: Purify this compound by sublimation or recrystallization before use.

-

Reaction Setup: In a polymerization tube, dissolve this compound and a catalytic amount of AIBN (initiator) in methanol.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Seal the tube under vacuum and heat it in an oil bath at 60-70 °C for 24-48 hours.

-

Isolation of Polymer: After the reaction period, cool the tube and open it to the air. Pour the viscous solution into a large volume of a non-solvent, such as diethyl ether, to precipitate the polymer.

-

Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Applications in Drug Development and Materials Science

Drug Development

The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to engage in hydrogen bonding and other favorable interactions with biological targets.[10] The ethynyl group of this compound provides a reactive handle for synthesizing a diverse range of derivatives for drug discovery programs.[10]

One area of interest is the development of enzyme inhibitors. This compound itself has been shown to be an inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in inflammatory pathways.[5]

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are lipid signaling molecules involved in inflammation, pain, and fever.[4] COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[4] this compound can act as a COX-2 inhibitor, blocking the synthesis of pro-inflammatory prostaglandins.

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule involved in the immune response and inflammation.[7][11] Overproduction of NO by iNOS can be cytotoxic and is implicated in various inflammatory diseases.[12] this compound can inhibit iNOS, thereby reducing the production of NO.[5]

References

- 1. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nitric Oxide Synthases (NOS): R&D Systems [rndsystems.com]

- 12. researchgate.net [researchgate.net]

4-Ethynylpyridine: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylpyridine is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid structure, combined with the reactive terminal alkyne group, makes it a versatile synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound. Detailed experimental protocols for its preparation are presented, along with a compilation of its key physicochemical and spectroscopic data. Furthermore, its role as a precursor in the development of bioactive molecules is highlighted, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy.

Introduction and Historical Context

The precise origin and first synthesis of this compound are not well-documented in a single seminal publication, a common occurrence for many fundamental chemical building blocks developed in the mid-20th century. Its emergence in the chemical literature coincides with the development of powerful cross-coupling reactions, particularly the Sonogashira coupling, which remains a primary method for its synthesis. Early research focused on the fundamental reactivity of ethynyl-substituted heterocycles. Over time, its utility as a versatile building block for introducing a pyridyl moiety with a rigid ethynyl (B1212043) linker into larger molecules became widely recognized, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt of this compound is also frequently utilized to enhance its solubility in polar solvents.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and use in subsequent reactions. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₅N |

| Molecular Weight | 103.12 g/mol |

| CAS Number | 2510-22-7 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 95-98 °C |

| Boiling Point | 80 °C at 15 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.59 (d, J=4.4 Hz, 2H), 7.33 (d, J=4.4 Hz, 2H), 3.17 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.1, 131.9, 125.9, 82.7, 80.6 |

| IR (KBr, cm⁻¹) | 3290 (≡C-H), 2110 (C≡C), 1595 (C=N), 825 (C-H bend) |

| Mass Spectrum (EI) | m/z (%): 103 (M⁺, 100), 76 (35), 51 (20) |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and reliable methods are the Sonogashira coupling of a 4-halopyridine with a protected acetylene (B1199291) source, and a lesser-known, but effective, method starting from 4-vinylpyridine.

Sonogashira Coupling Approach

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this typically involves the reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.

References

4-Ethynylpyridine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling precautions for 4-Ethynylpyridine, a heterocyclic building block frequently utilized in pharmaceutical and materials science research. Due to its reactive nature, proper handling and a thorough understanding of its potential hazards are critical to ensure laboratory safety. This document outlines the known hazards, recommended personal protective equipment, procedures for safe handling and storage, and protocols for emergency situations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harmful effects upon exposure.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

Signal Word: Warning[1]

Pictograms:

-

Exclamation Mark (GHS07)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 2510-22-7 | [2] |

| Molecular Formula | C₇H₅N | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| Appearance | White to light yellow or brown solid/crystalline powder | [3] |

| Purity | >98.0% (GC) | [3] |

Table 1: Physical and Chemical Properties of this compound.

Toxicological Data

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize the risk of exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Table 2: Recommended Personal Protective Equipment (PPE).

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use non-sparking tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Protect from light.

-

Incompatible materials: Strong oxidizing agents.[4]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Table 3: First-Aid Measures for this compound Exposure.

Spill and Leak Procedures

In the event of a spill, follow these steps while wearing appropriate PPE:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

-

Collect: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

The following flowchart outlines the general procedure for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols: Neutralization and Disposal

Note: The following protocols are general guidelines for the neutralization and disposal of pyridine (B92270) derivatives and terminal alkynes. These should be adapted to the specific experimental conditions and performed on a small scale initially to ensure a controlled reaction.

Neutralization of Residual this compound

Residual this compound in a reaction mixture can be neutralized by converting it to its water-soluble hydrochloride salt.

Methodology:

-

Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.

-

Acidification: Slowly add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) with stirring. Monitor the pH to ensure it becomes acidic. The this compound will be protonated to form 4-ethynylpyridinium hydrochloride.

-

Extraction: The aqueous layer, now containing the pyridinium (B92312) salt, can be separated from the organic layer.

-

Waste Disposal: The aqueous layer containing the neutralized pyridine derivative should be collected and disposed of as hazardous aqueous waste.

Quenching of Unreacted Terminal Alkyne

The terminal alkyne functionality can be reactive. While not pyrophoric, it is good practice to quench any unreacted terminal alkyne before disposal, especially if reactive reagents were used in the synthesis.

Methodology:

-

Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Quenching Agent: Slowly add a protic solvent such as isopropanol (B130326) or methanol (B129727) to quench any reactive species.

-

Aqueous Workup: Proceed with an aqueous workup as described in the neutralization protocol.

Disposal Considerations

All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.

-

Waste Collection: Collect waste in clearly labeled, sealed, and appropriate containers.

-

Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound."

-

Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to be aware of the hazards and to follow all recommended safety procedures. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to your institution's specific safety protocols.

References

Unlocking the Potential of 4-Ethynylpyridine: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of 4-Ethynylpyridine's Synthesis, Reactivity, and Diverse Applications in Medicinal Chemistry, Materials Science, and Catalysis.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the versatile chemical building block, this compound. It provides a thorough examination of its synthesis, key reactions, and burgeoning applications, with a focus on quantitative data and detailed experimental protocols to facilitate further research and development.

Core Properties of this compound

This compound, also known as 4-pyridylacetylene, is a heterocyclic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the 4-position. This unique structure, combining a basic nitrogen atom and a reactive terminal alkyne, makes it a valuable intermediate in organic synthesis.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N | [3][4] |

| Molecular Weight | 103.12 g/mol | [3][5] |

| Appearance | White to light yellow powder or crystal | [6] |

| Melting Point | 94.0 to 98.0 °C | [6] |

| CAS Number | 2510-22-7 | [3][7] |

| Purity | >98.0% (GC) | [6][8] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves a Sonogashira coupling reaction between a 4-halopyridine (typically 4-bromopyridine (B75155) or 4-iodopyridine) and a protected acetylene (B1199291) source, followed by deprotection.[9]

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative example for the synthesis of terminal alkynes.

Materials:

-

4-Bromopyridine hydrochloride

-

(Trimethylsilyl)acetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[9]

-

Copper(I) iodide (CuI)[9]

-

Triethylamine (B128534) (TEA)[9]

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydroxide (B78521) (KOH) or Tetrabutylammonium fluoride (B91410) (TBAF) for desilylation[9]

-

Solvents for workup and chromatography (e.g., ether, water, hexane (B92381), ethyl acetate)

Procedure:

-

Coupling Reaction: In a two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-bromopyridine hydrochloride (1 mmol), the palladium catalyst (2 mol%), and CuI (1 mol%) in a mixture of degassed triethylamine and THF.[9]

-

To this stirring solution, add (trimethylsilyl)acetylene (1.1 mmol).[9]

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).[9]

-

Workup: Upon completion, evaporate the solvents. Add a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether.[9] Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[9]

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane as the eluent to yield 4-((trimethylsilyl)ethynyl)pyridine.[9]

-

Desilylation: Dissolve the purified product in methanol (B129727) and add potassium hydroxide. Stir the mixture for 3 hours.[9] Alternatively, for a milder condition, dissolve the silylated compound in THF and treat with TBAF, followed by refluxing for 3 hours.[9]

-

Final Workup and Purification: After desilylation, partition the mixture between ether and water. The organic layer is washed, dried, and concentrated. The final product, this compound, can be further purified by passing through a short column of alumina.[9]

Key Research Areas and Applications

This compound's bifunctional nature allows for its application in several cutting-edge research areas.

Medicinal Chemistry and Drug Discovery

The pyridine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and coordinate with metal ions in biological systems.[1][2] The ethynyl group provides a handle for various coupling reactions, enabling the synthesis of complex molecules with potential therapeutic activity.[1][2]

Anticancer Agents: this compound is a key precursor for the synthesis of various anticancer agents.[1] It has been used to prepare alkynyl platinum(II) compounds, which are under investigation for their anticancer properties.[1][2] Furthermore, it is a building block for novel 1,2,4-triazole-pyridine hybrids and other heterocyclic compounds that have shown moderate to potent anticancer activities against various cancer cell lines.[7]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Triazole-Pyridine Derivatives | Murine Melanoma (B16F10) | 41.12 - 61.11 | [7] |

| 3,4-Dihydropyridine-2(1H)-thione Derivative (S22) | Melanoma (A375) | 1.71 ± 0.58 | [3] |

| 3,4-Dihydropyrimidin-2(1H)-one Derivatives | Glioblastoma (U87, U251) | 6.36 - 14.01 | [5] |

| Pyridine Derivatives | Various (Leukemia, Melanoma, etc.) | Log₁₀GI₅₀ = -4.7 | [10] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Materials:

-

Cancer cell lines (e.g., B16F10)

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL)[7]

-

Cell culture medium

-

96-well plates

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.[7]

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth.[7]

Materials Science and Supramolecular Chemistry

The rigid, linear structure of the ethynylpyridine unit makes it an excellent component for the construction of functional materials, including conjugated polymers for optoelectronic devices and metal-organic frameworks (MOFs).[9] The pyridine nitrogen can act as a ligand for metal coordination, leading to the formation of self-assembled supramolecular structures.

Catalysis

This compound and its derivatives can act as ligands in the synthesis of transition metal complexes.[11][12] These complexes can exhibit catalytic activity in various organic transformations. For instance, an alkynyl platinum(II) compound derived from this compound has been studied for its catalytic properties.[13]

Key Synthetic Methodologies Involving this compound

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[14][15] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used with this compound to introduce the pyridylacetylene moiety into various scaffolds.[2][9]

General Reaction Scheme:

Caption: General scheme of a Sonogashira coupling reaction.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[6][16] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is frequently employed with this compound to form stable 1,2,3-triazole linkages.[6][17] This reaction is bio-orthogonal, meaning it can proceed in biological systems without interfering with native biochemical processes.[17]

General Reaction Scheme:

Caption: General scheme of a CuAAC click reaction.

Future Research Directions

The versatility of this compound opens up numerous avenues for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, photoluminescence, catalysis and multilayer film assembly of an ethynylpyridine platinum compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. Click Chemistry | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 4-Ethynylpyridine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylpyridine, a versatile heterocyclic building block, has emerged as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine (B92270) ring and a reactive terminal alkyne, offer a valuable platform for the synthesis of a diverse array of derivatives and analogs with significant therapeutic potential. The pyridine moiety can engage in crucial hydrogen bonding and metal coordination, while the ethynyl (B1212043) group serves as a versatile handle for carbon-carbon bond formation, most notably through Sonogashira coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their role as enzyme inhibitors and receptor modulators. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Introduction to this compound in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a multitude of FDA-approved drugs, valued for its ability to participate in various biological interactions and for conferring favorable pharmacokinetic properties.[1] this compound and its hydrochloride salt serve as key intermediates in the synthesis of complex molecular architectures for a wide range of therapeutic agents, including those targeting cancer, central nervous system disorders, and viral infections.[1] The presence of the terminal alkyne allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of this compound Derivatives

The Sonogashira cross-coupling reaction is the cornerstone for the synthesis of this compound derivatives. This palladium- and copper-cocatalyzed reaction efficiently couples the terminal alkyne of this compound (or a suitable precursor) with aryl or vinyl halides, providing a straightforward method for C-C bond formation.

General Sonogashira Coupling Protocol

The following is a general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for the synthesis of this compound derivatives.

Materials:

-

Aryl halide (1 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

-

Copper(I) iodide (CuI, 0.04 mmol)

-

Base (e.g., triethylamine, 2 mmol)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Biological Activities and Therapeutic Targets